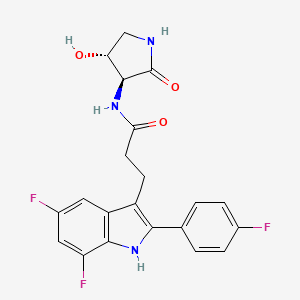
Drp1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drp1-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of Dynamin-related protein 1 (Drp1). Drp1 is a cytoplasmic GTPase protein that plays a crucial role in mitochondrial fission, a process essential for maintaining mitochondrial function and cellular homeostasis . By inhibiting Drp1, this compound has the potential to modulate mitochondrial dynamics and has been studied for its therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drp1-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents, acids, and bases.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Drp1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of this compound with different chemical properties .
Scientific Research Applications
Mechanism of Action
Drp1-IN-1 exerts its effects by specifically binding to and inhibiting the GTPase activity of Drp1. This inhibition prevents Drp1 from mediating mitochondrial fission, leading to altered mitochondrial dynamics. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Drp1-IN-1 is compared with other similar compounds that target mitochondrial dynamics:
Mdivi-1: A well-known Drp1 inhibitor that also targets the GTPase activity of Drp1.
P110: A peptide inhibitor that specifically disrupts the interaction between Drp1 and its mitochondrial receptors.
SC9: A small molecule that mimics the effects of P110 by binding to an allosteric site on Drp1.
This compound is unique in its specific binding affinity and inhibitory potency, making it a valuable tool for studying mitochondrial dynamics and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C22H24N8OS |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24N8OS/c1-15-11-19(21(31)23-17-7-5-16(6-8-17)20-25-27-28-26-20)30(12-15)13-18-14-32-22(24-18)29-9-3-2-4-10-29/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H,23,31)(H,25,26,27,28) |
InChI Key |
QNOOJEJAIFNEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3)CC4=CSC(=N4)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



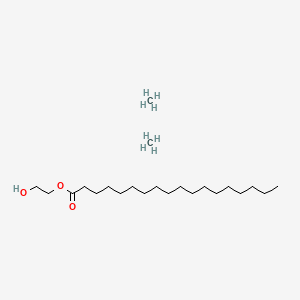
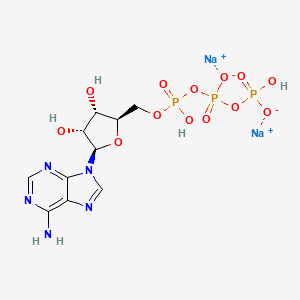
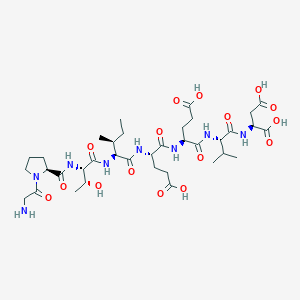
![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)

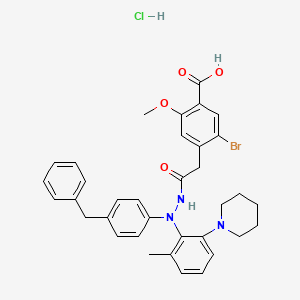
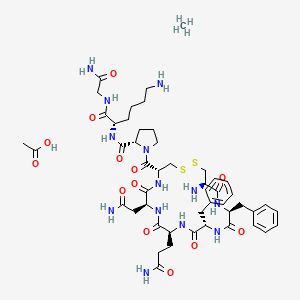
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)

![[(1R,3Z,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831879.png)

